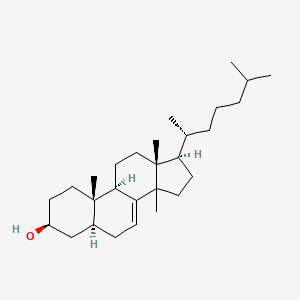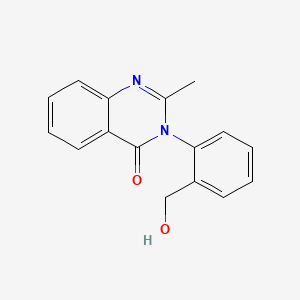
4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-
描述
4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinazolinone, which is a heterocyclic organic compound that has been extensively studied for its biological activities. In
作用机制
The exact mechanism of action of 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells, fungi, viruses, or bacteria. Additionally, this compound has been shown to interact with metal ions, which may play a role in its fluorescent properties.
生化和生理效应
Studies have shown that 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, viruses, and bacteria, and modulate the activity of specific enzymes or proteins. Additionally, this compound has been shown to exhibit fluorescent properties in the presence of metal ions, which can be used for imaging or sensing applications.
实验室实验的优点和局限性
One of the main advantages of using 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- in lab experiments is its potential to exhibit biological activities that can be useful in various fields of research. Additionally, this compound is relatively easy to synthesize and purify, making it accessible for further studies. However, one of the main limitations of using this compound is its moderate yield during the synthesis process, which can limit its availability for large-scale experiments.
未来方向
There are several future directions for the research on 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-. Firstly, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Secondly, the fluorescent properties of this compound can be further explored for imaging or sensing applications. Thirdly, the synthesis method can be optimized to increase the yield and purity of the compound. Lastly, the potential toxicity and safety of this compound should be thoroughly evaluated before any clinical applications can be considered.
Conclusion:
In conclusion, 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成方法
The synthesis of 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- involves the condensation of 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one with glyoxylic acid in the presence of a catalyst. This reaction results in the formation of the desired compound with a moderate yield. The purity of the compound can be improved by recrystallization or column chromatography.
科学研究应用
4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, antifungal, antiviral, and antimicrobial activities. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. The unique properties of this compound make it a promising candidate for further research in these areas.
属性
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-14-8-4-3-7-13(14)16(20)18(11)15-9-5-2-6-12(15)10-19/h2-9,19H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBSPUXYKQNPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198649 | |
| Record name | Ba 51-084512 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- | |
CAS RN |
5060-50-4 | |
| Record name | Ba 51-084512 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005060504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ba 51-084512 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)

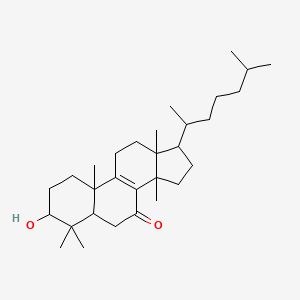
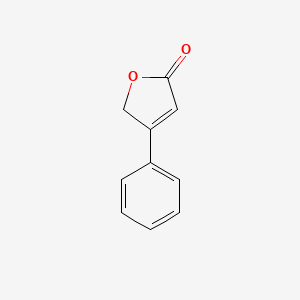
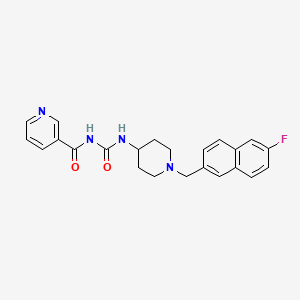
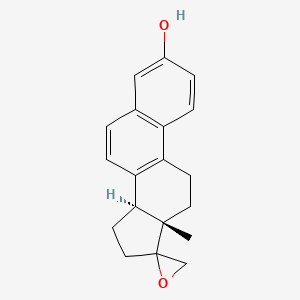
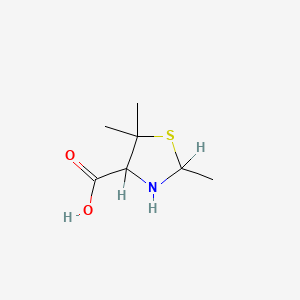
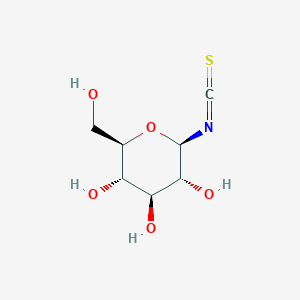
![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)
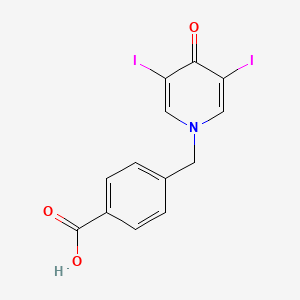
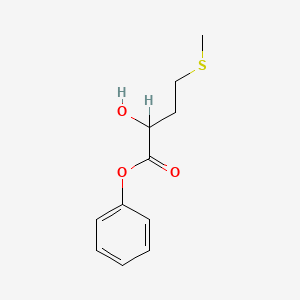
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)
